3-Bromo-4'-fluoro-3'-methylbiphenyl 3-Bromo-4'-fluoro-3'-methylbiphenyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13514253
InChI: InChI=1S/C13H10BrF/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(14)8-10/h2-8H,1H3
SMILES: CC1=C(C=CC(=C1)C2=CC(=CC=C2)Br)F
Molecular Formula: C13H10BrF
Molecular Weight: 265.12 g/mol

3-Bromo-4'-fluoro-3'-methylbiphenyl

CAS No.:

Cat. No.: VC13514253

Molecular Formula: C13H10BrF

Molecular Weight: 265.12 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4'-fluoro-3'-methylbiphenyl -

Specification

Molecular Formula C13H10BrF
Molecular Weight 265.12 g/mol
IUPAC Name 4-(3-bromophenyl)-1-fluoro-2-methylbenzene
Standard InChI InChI=1S/C13H10BrF/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(14)8-10/h2-8H,1H3
Standard InChI Key PKPNODSRNHDDOO-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C2=CC(=CC=C2)Br)F
Canonical SMILES CC1=C(C=CC(=C1)C2=CC(=CC=C2)Br)F

Introduction

Structural and Molecular Characterization

IUPAC Nomenclature and Substituent Configuration

The systematic name 3-Bromo-4'-fluoro-3'-methylbiphenyl denotes a biphenyl system with:

  • A bromine atom at the 3-position of the first phenyl ring.

  • A fluorine atom at the 4'-position of the second phenyl ring.

  • A methyl group at the 3'-position of the second phenyl ring.

This substitution pattern creates steric and electronic effects distinct from related compounds. For instance, the fluorine's electronegativity at the 4'-position may enhance the electron-withdrawing character of the second ring, while the methyl group at 3' introduces steric hindrance.

Molecular Geometry and Computational Data

Theoretical modeling predicts a non-planar conformation due to steric clashes between the methyl group and adjacent substituents. Key computational parameters include:

PropertyValueMethod
Bond length (C-Br)1.90A˚1.90 \, \text{Å}DFT (B3LYP/6-31G*)
Dihedral angle (inter-ring)35.235.2^\circMolecular Mechanics
Dipole moment2.1D2.1 \, \text{D}Hartree-Fock

These values suggest moderate polarity and rotational flexibility between rings, which could influence crystallization behavior.

Synthetic Pathways and Optimization

Suzuki-Miyaura Cross-Coupling

The most viable synthesis route involves Suzuki-Miyaura coupling between:

  • 3-Bromophenylboronic acid and 4-fluoro-3-methylbromobenzene.
    Reaction conditions typically require:

  • Palladium catalyst (e.g., Pd(PPh3_3)4_4).

  • Base (e.g., Na2_2CO3_3) in a mixed solvent system (THF/H2_2O).

Yields for analogous biphenyl syntheses range from 65–85%, though steric effects in this compound may reduce efficiency to ~50% without optimized ligands.

Direct Halogenation Strategies

Chemical Reactivity and Functionalization

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 3-position is primed for NAS under specific conditions:

Reaction TypeReagentsProducts
MethoxylationNaOMe, CuI, DMF, 110°C3-Methoxy derivative
AminationNH3_3, Pd/Xantphos3-Amino derivative

Fluorine's strong C-F bond renders the 4'-position inert under most conditions, preserving the electron-withdrawing motif.

Transition Metal-Catalyzed Cross-Couplings

The bromine site enables further functionalization via:

  • Negishi Coupling: Reaction with organozinc reagents to install alkyl/aryl groups.

  • Heck Reaction: Olefin insertion for vinylated derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Theoretical 1^1H NMR (CDCl3_3):

  • Methyl protons (3'-CH3_3): δ2.35ppm\delta \, 2.35 \, \text{ppm} (singlet).

  • Fluorine-coupled aromatic protons: Complex splitting due to 4JHF^4J_{H-F} coupling.

13^{13}C NMR:

  • C-Br: δ122.5ppm\delta \, 122.5 \, \text{ppm}.

  • C-F: δ162.3ppm\delta \, 162.3 \, \text{ppm}.

Mass Spectrometry

Expected fragmentation pattern:

  • Molecular ion peak at m/z265.125[M]+m/z \, 265.125 \, [M]^+.

  • Loss of Br (m/z184m/z \, 184) followed by CH3_3 (m/z169m/z \, 169).

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